4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that features a furo[3,2-c]pyridine moiety fused with a piperidine ring and a morpholine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the furo[3,2-c]pyridine core . The piperidine and morpholine groups are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The furo[3,2-c]pyridine moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed on the piperidine and morpholine rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the piperidine or morpholine rings.
Wissenschaftliche Forschungsanwendungen
4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[3,2-c]quinolones: These compounds share a similar furo[3,2-c] core structure and exhibit comparable biological activities.
Pyrano[3,2-c]quinolones: These are structurally related and also possess significant pharmacological properties.
Pyridine Derivatives: Compounds like pyridine-2(H)-one and nicotinonitrile derivatives have similar applications in medicinal chemistry.
Uniqueness
4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C17H21N3O3 |
---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N3O3/c21-17(19-7-10-22-11-8-19)13-2-1-6-20(12-13)16-14-4-9-23-15(14)3-5-18-16/h3-5,9,13H,1-2,6-8,10-12H2 |
InChI-Schlüssel |
UMUFRTMKGLEEBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=CC3=C2C=CO3)C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.